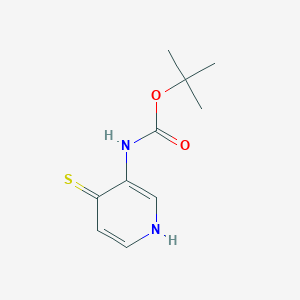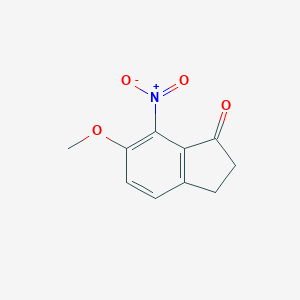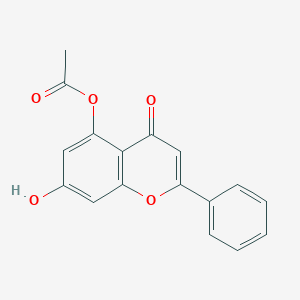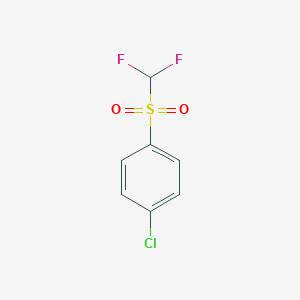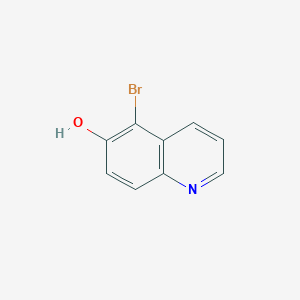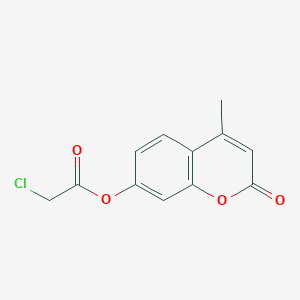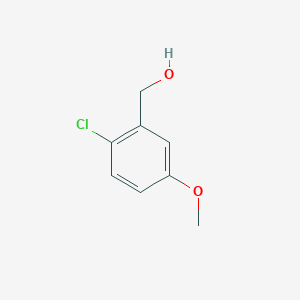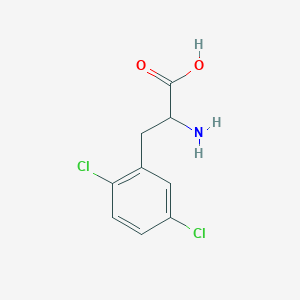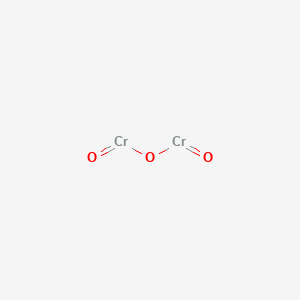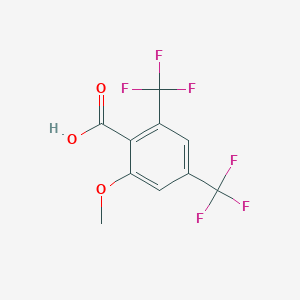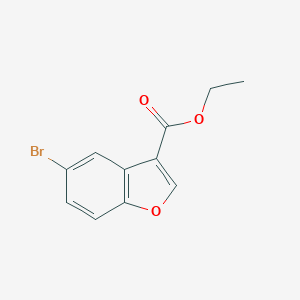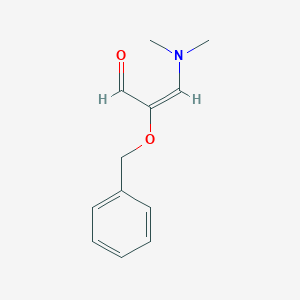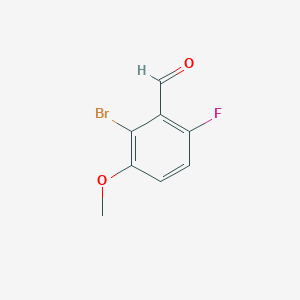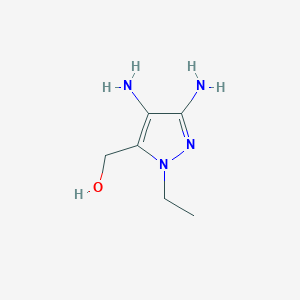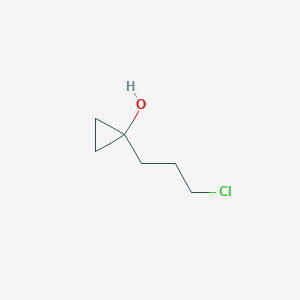
1-(3-Chloropropyl)cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)cyclopropanol is a cyclopropane-containing alcohol that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)cyclopropanol is not fully understood. However, it is believed to act by binding to specific receptors in the body, altering the activity of various enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
1-(3-Chloropropyl)cyclopropanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Chloropropyl)cyclopropanol in lab experiments include its high purity and stability, as well as its ability to be easily synthesized from readily available starting materials. However, its limitations include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-Chloropropyl)cyclopropanol. Some possible areas of study include its use as a tool for studying the mechanisms of various diseases and disorders, as well as its potential as a therapeutic agent for these conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for it in scientific research.
Synthesemethoden
The synthesis of 1-(3-Chloropropyl)cyclopropanol involves the reaction of cyclopropane with 3-chloropropanol in the presence of a strong acid catalyst. This reaction results in the formation of the desired product, which can then be purified using standard methods.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)cyclopropanol has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as cyclopropane-containing amino acids and peptides. It has also been used as a starting material for the synthesis of other cyclopropane-containing compounds, such as cyclopropylcarbinols and cyclopropylamines.
Eigenschaften
CAS-Nummer |
174790-32-0 |
|---|---|
Produktname |
1-(3-Chloropropyl)cyclopropanol |
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.6 g/mol |
IUPAC-Name |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
InChI-Schlüssel |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
Kanonische SMILES |
C1CC1(CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



